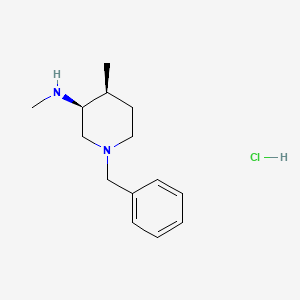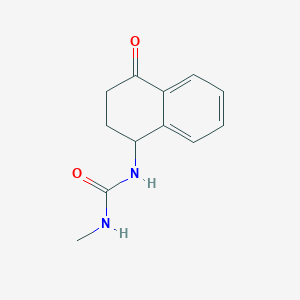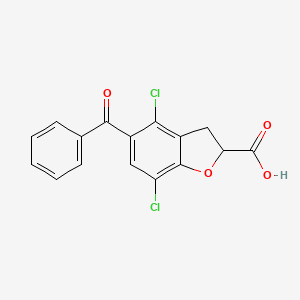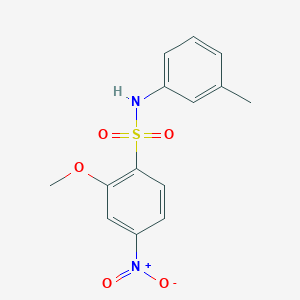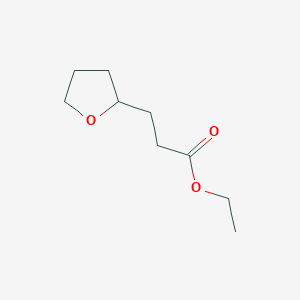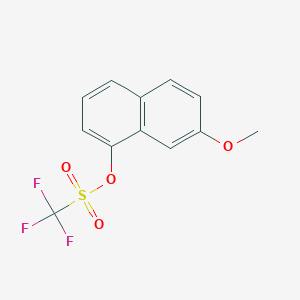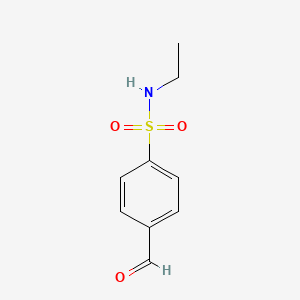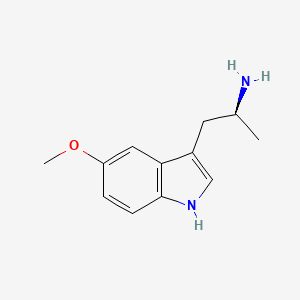
(S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine is a compound belonging to the class of indole derivatives Indole derivatives are significant in various fields due to their diverse biological activities and applications
Méthodes De Préparation
The synthesis of (S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine involves several steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions typically involve refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
(S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ethanamine side chain, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
(S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine involves its interaction with various molecular targets and pathways. Indole derivatives are known to modulate neurotransmitter systems, including serotonin and dopamine receptors . They may also interact with enzymes and proteins involved in cell signaling pathways, leading to their diverse biological effects .
Comparaison Avec Des Composés Similaires
(S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine can be compared with other similar compounds, such as:
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-: This compound has a similar indole structure but with different substituents on the ethanamine side chain.
5-Methoxy-N,N-diisopropyltryptamine: Another indole derivative with different substituents, known for its psychoactive properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other indole derivatives.
Propriétés
Numéro CAS |
86138-19-4 |
|---|---|
Formule moléculaire |
C12H16N2O |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
(2S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine |
InChI |
InChI=1S/C12H16N2O/c1-8(13)5-9-7-14-12-4-3-10(15-2)6-11(9)12/h3-4,6-8,14H,5,13H2,1-2H3/t8-/m0/s1 |
Clé InChI |
OGNJZVNNKBZFRM-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](CC1=CNC2=C1C=C(C=C2)OC)N |
SMILES canonique |
CC(CC1=CNC2=C1C=C(C=C2)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


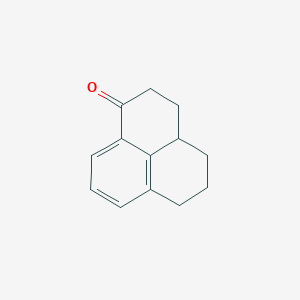

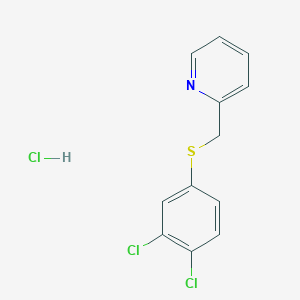
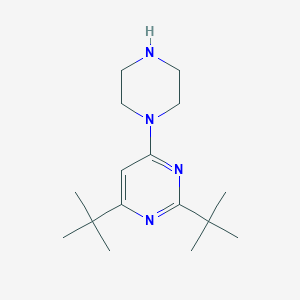
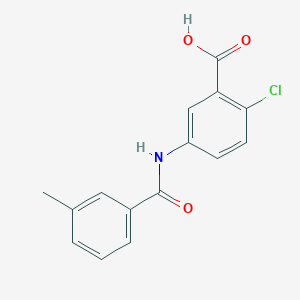
![tert-butyl N-[3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]carbamate](/img/structure/B8562982.png)

